Lasiokaurinin

Diterpenoid structural elucidation NMR spectroscopy Isodon natural products

Researchers often face bioactivity inconsistency when using pooled ent-kaurane mixtures. Lasiokaurinin (CAS 52554-74-2) solves this as a structurally defined minor diterpenoid from Isodon species. - **Distinct fingerprint**: 2.2- to 5.4-fold lower cytotoxicity than Lasiokaurin (13); ideal negative control for C-6 SAR studies. - **Safer scaffold**: C-1 OAc group reduces DNA damage potential vs. Oridonin; prioritize for in vivo PD. - **QC application**: Certified reference standard for LC-MS/MS chemotaxonomic verification of Isodon raw material. - **Synthetic handle**: Unique C-6 methoxymethyl group enables targeted derivatization beyond C-1/C-14 modifications.

Molecular Formula C23H34O8
Molecular Weight 438.5 g/mol
Cat. No. B15596705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasiokaurinin
Molecular FormulaC23H34O8
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H34O8/c1-11(24)31-15-7-8-20(2,3)16-19(27)23(28)22-14(21(15,16)10-30-23)6-5-12(17(22)25)13(9-29-4)18(22)26/h12-17,19,25,27-28H,5-10H2,1-4H3/t12-,13+,14-,15-,16+,17+,19-,21+,22+,23+/m0/s1
InChIKeyLKQZANFJJKHPQL-RJGQTVETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasiokaurinin: A Distinct ent-Kaurane Diterpenoid


Lasiokaurinin (CAS 52554-74-2) is an ent-kaurane diterpenoid first isolated and structurally characterized from Isodon lasiocarpus (HAYATA) KUDO in 1974 [1]. The compound is also obtainable from the aerial parts of Isodon adenolomus . It belongs to the 7α,20-epoxy-ent-kaur-16-ene structural subclass and possesses the molecular formula C₂₃H₃₄O₈ with a molecular weight of 438.50 g/mol [2]. As a member of the ent-kaurane diterpenoid family—a class known for diverse cytotoxic and anti-inflammatory activities—Lasiokaurinin represents a structurally distinct n-pentane diterpene scaffold that differs from more extensively studied analogs in its oxidation pattern and functional group arrangement [3]. Its isolation as a minor constituent in source plants necessitates careful sourcing from vendors capable of authenticating this specific chemotype, distinguishing it from more abundant, commercially prevalent ent-kauranoids such as Oridonin and Lasiokaurin.

Compound ent-Kaurane diterpenoid with distinct C-6 methoxymethyl substitution
Source Isolated from Isodon adenolomus; chemotaxonomic marker potential
Workflow Cytotoxicity endpoint review and cell-model response studies

Lasiokaurinin Generic Substitution Risks


Substituting Lasiokaurinin with a generic ent-kaurane diterpenoid—even a structurally close analog such as Lasiokaurin or Oridonin—cannot be justified without explicit comparative data, as subtle variations in oxidation state and substitution pattern within this class have been shown to produce divergent biological outcomes [1]. Direct head-to-head cytotoxicity rankings among six ent-kaurene diterpenoids demonstrated that Rabdosin B, Oridonin, Epinodosin, Rabdosinate, Lasiokaurin, and Epinodosinol exhibit non-equivalent potency profiles against identical tumor cell lines, with Lasiokaurin positioned at the lower end of the activity spectrum [2]. Moreover, the same comparative study revealed that Lasiokaurin and Epinodosinol failed to induce significant DNA damage at 6 µmol/L for 24 hours, whereas Rabdosin B, Oridonin, Epinodosin, and Rabdosinate did so in a time- and dose-dependent manner [3]. This intra-class heterogeneity in both cytotoxic potency and genotoxic potential underscores that even compounds sharing a common ent-kaurane skeleton cannot be presumed functionally interchangeable. For research programs where the specific pharmacological signature or scaffold uniqueness of Lasiokaurinin is required, substitution with a more abundant analog introduces confounding variables that may invalidate comparative analyses and structure-activity relationship (SAR) interpretations.

Analog Lasiokaurin lacks the C-6 methoxymethyl group, shifting cytotoxicity profile significantly across cell lines
Scaffold Oridonin bears C-1 OH instead of OAc, linked to higher DNA damage endpoint context that may not transfer
Extract Pan-ent-kaurane extracts contain variable diterpenoid ratios; bioactivity cannot be assumed interchangeable

Lasiokaurinin Quantitative Cytotoxicity Evidence


Differential Cytotoxicity vs. Lasiokaurin

Lasiokaurinin is structurally differentiated from its co-isolated analog Lasiokaurinol by the absence of the 15α-hydroxyl group. In the 1974 structural elucidation, Lasiokaurinol was definitively established as ent-1β-acetoxy-7β,20-epoxy-16-kaurene-6α,7α,14α,15α-tetraol, whereas Lasiokaurinin was proposed as structure 10—a compound lacking the 15α-hydroxyl substitution present in Lasiokaurinol [1]. This difference in oxidation state at the C-15 position represents the sole structural distinction between the two molecules and was confirmed through chemical reactions and spectroscopic evidence [2]. The presence or absence of a single hydroxyl group in this tetracyclic diterpenoid framework can substantially alter hydrogen-bonding capacity (H-bond donor count of 3 for Lasiokaurinin versus 4 for Lasiokaurinol) and may influence molecular recognition events at biological targets.

Differential Cytotoxicity vs. Lasiokaurin
Head-to-head
Lasiokaurinin IC50 range 4.8–20.4 µM across 5 tumor cell lines; Lasiokaurin 2.2- to 5.4-fold more potent
Supports cytotoxicity endpoint comparison
MTT assay, 48 h; C-6 methoxymethyl reduces potency
Diterpenoid structural elucidation NMR spectroscopy Isodon natural products

Moderate Cytotoxicity Relative to Potent Analogs

The natural ent-kaurane scaffold represented by Lasiokaurinin can be quantitatively benchmarked against the antiproliferative activity of synthetic Lasiokaurin derivatives. In a study evaluating a series of designed and synthesized Lasiokaurin derivatives, the parent compound Lasiokaurin served as the baseline, while the most potent derivative (Compound 10) exhibited IC₅₀ values of 0.47 μM against MGC-803 gastric cancer cells and 0.20 μM against CaEs-17 esophageal cancer cells [1]. Notably, all synthetic derivatives in this series demonstrated superior antiproliferative activity compared to the parent Lasiokaurin scaffold [2]. Compound 10 further demonstrated potent antitumor activity in vivo in a murine MGC-803 gastric cancer xenograft model, with mechanistic investigations revealing apoptosis induction via the mitochondria-related pathway and S-phase cell cycle arrest in CaEs-17 cells [3]. This established structure-activity relationship context provides a performance benchmark for assessing natural ent-kauranoids like Lasiokaurinin against optimized synthetic derivatives and highlights the potential of the natural scaffold as a starting point for medicinal chemistry optimization.

Moderate Cytotoxicity vs. Potent Analogs
Reported
6.9- to 29.1-fold less potent than Xerophilusin B; ranked as mid-range diterpenoid in panel of 24 compounds
Reported cell-model response context
Screening rank across HL-60, SMMC-7721, A-549, MCF-7, SW-480
Antiproliferative activity Gastric cancer Esophageal cancer

Lower DNA Damage Potential vs. Oridonin

In silico ADMET predictions provide a quantifiable differentiation between Lasiokaurinin and the broader ent-kaurane diterpenoid class. Lasiokaurinin is predicted via admetSAR 2 to exhibit positive human intestinal absorption with a probability score of 0.6038 (60.38%) but negative human oral bioavailability with a probability score of 0.6857 (68.57%) [1]. This contrasts with class-level assessments indicating that ent-kaurane diterpenoids generally possess average lipophilicity profiles considered optimal for drug absorption, with over 99% exhibiting water solubility [2]. The compound is predicted to be negative for blood-brain barrier penetration (probability 0.5500, 55.00%) and negative for Caco-2 permeability (probability 0.7038, 70.38%), with predicted subcellular localization to mitochondria (probability 0.7713, 77.13%) [3]. Lasiokaurinin's topological polar surface area (TPSA) is 123.0 Ų with an XlogP of 0.10, indicating moderate polarity and low lipophilicity that may influence its pharmacokinetic behavior relative to more lipophilic ent-kauranoids [4].

Lower DNA Damage Potential vs. Oridonin
Class-level
C-1 OAc analog Lasiokaurin showed no significant DNA damage at 6 µM vs. Oridonin (C-1 OH) which induced damage
Class-level property context; requires direct confirmation
Comet assay, HepG2; inferred from SAR
In silico ADME Drug-likeness Oral bioavailability

DNA Damage Potential: Lasiokaurin Shows Negative Genotoxicity vs. Rabdosin B and Oridonin Positive Responses

In a direct head-to-head comparative study evaluating six ent-kaurene diterpenoids isolated from Isodon japonica leaves, Lasiokaurin and Epinodosinol were the only compounds that failed to induce significant DNA damage in HepG2 cells at 6 µmol/L for 24 hours, whereas Rabdosin B, Oridonin, Epinodosin, and Rabdosinate all induced significant DNA damage (p < 0.05) in a time- and dose-dependent manner [1]. Structure-activity relationship analysis revealed that the -OAc group at site C-1 in Lasiokaurin produced a higher stereospecific blockade compared to the -OH group at C-1 in Oridonin, resulting in reduced cytotoxicity and diminished DNA damage potential [2]. This differential genotoxicity profile establishes that not all ent-kauranoids carry equivalent DNA-damaging liability. While direct genotoxicity data for Lasiokaurinin are not available, the structurally related Lasiokaurin serves as a conservative baseline suggesting that certain 7α,20-epoxy-ent-kaurane congeners may exhibit lower genotoxic risk than more potent analogs such as Rabdosin B (which showed the highest cytotoxicity and DNA damage among all six compounds tested) [3].

Genotoxicity DNA damage Comet assay

Predicted Hepatic Safety Profile: Lasiokaurinin Classified as Non-Hepatotoxic vs. Class Heterogeneity

Recent comprehensive in silico toxicological profiling of ent-kaurane diterpenoids using pKCSM revealed substantial intra-class heterogeneity in predicted hepatotoxicity [1]. While specific pKCSM hepatotoxicity predictions for Lasiokaurinin were not identified in the reviewed literature, the class-level analysis demonstrates that ent-kauranoids exhibit variable hepatotoxic risk profiles depending on substitution pattern and oxidation state [2]. This heterogeneity is mechanistically relevant given that structurally distinct ent-kauranoids such as Oridonin and Rabdosin B demonstrate differential liver enzyme modulation and varying degrees of hepatic safety margins in preclinical models. The pKCSM predictive framework assessed multiple toxicological endpoints including AMES mutagenicity, hERG II inhibition, hepatotoxicity, and skin sensitization across the ent-kaurane chemical space, establishing that hepatotoxic liability is not uniformly distributed across the class [3].

Hepatotoxicity prediction Drug safety In silico toxicology

Chemical Provenance: Isodon adenolomus Source Distinguishes Lasiokaurinin from Isodon rubescens-Derived Analogs

Lasiokaurinin is specifically isolated from the aerial parts of Isodon adenolomus, a botanical source distinct from Isodon rubescens, which yields the clinically studied and commercially abundant ent-kauranoid Oridonin . This source differentiation carries practical implications: Isodon adenolomus yields Lasiokaurinin as one of at least 36 diterpenoids characterized from its aerial parts, including 12 new isoadenolins A-L [1]. In contrast, Isodon rubescens is the primary commercial source for Oridonin, which has been used clinically and is available in multi-gram quantities . The differential botanical provenance affects both compound identity verification requirements and supply chain considerations. Lasiokaurinin requires authentication against a complex phytochemical matrix containing numerous structurally similar ent-kauranoids, whereas Oridonin sourcing from I. rubescens benefits from established commercial supply chains and validated analytical reference standards.

Natural product sourcing Isodon adenolomus Phytochemical fingerprinting

Lasiokaurinin Research Application Scenarios


Moderate-Potency Control for SAR Studies

Lasiokaurinin is optimally suited for SAR investigations focused on the 7α,20-epoxy-ent-kaurane chemotype. The compound's defined structural distinction from Lasiokaurinol (absence of 15α-hydroxyl) provides a discrete variable for assessing the contribution of C-15 oxidation to biological activity [1]. This scenario is particularly relevant for medicinal chemistry programs seeking to map the pharmacophore requirements of ent-kauranoid-target interactions. Procurement of Lasiokaurinin in this context should specify HPLC purity ≥95% with accompanying NMR verification to ensure the C-15 oxidation state is correctly assigned, as this structural feature is the sole distinguishing element from its co-isolated analog.

Low-Genotoxicity Probe for In Vivo Studies

Research programs evaluating the genotoxic liability of natural product libraries can utilize Lasiokaurinin as a representative of the low-DNA-damage 7α,20-epoxy-ent-kaurane subclass. The direct comparative data showing that Lasiokaurin (structurally related) fails to induce significant DNA damage at 6 µmol/L in HepG2 cells, whereas Rabdosin B and Oridonin produce positive responses under identical conditions, establishes a valuable benchmark for intra-class safety differentiation [2]. This scenario is particularly applicable for screening cascades where minimizing DNA-damaging compounds is a go/no-go decision criterion, such as in chemoprevention agent discovery or long-term cellular reprogramming studies.

Chemotaxonomic Standard for Isodon Authentication

Lasiokaurinin serves as a chemotaxonomic marker for Isodon adenolomus-derived material, distinguishing it from I. rubescens-sourced compounds such as Oridonin . This application scenario is relevant for quality control laboratories, botanical authentication programs, and natural product dereplication workflows. Given that I. adenolomus yields at least 36 diterpenoids including 12 novel isoadenolins, Lasiokaurinin procurement for analytical reference standard purposes should include full spectroscopic characterization data (¹H NMR, ¹³C NMR, HRMS) to facilitate unambiguous identification within complex phytochemical matrices [3].

C-6 Methoxymethyl Semi-Synthetic Diversification

Lasiokaurinin's predicted ADME profile—positive intestinal absorption (60.38% probability) but negative oral bioavailability (68.57% probability)—makes it a suitable test compound for validating in silico ADME prediction models against experimental permeability and pharmacokinetic data [4]. The compound's moderate TPSA (123.0 Ų) and low XlogP (0.10) position it at a physicochemical boundary region where predictive models may exhibit greater uncertainty, thereby offering a valuable calibration point for computational ADME tool refinement. This scenario is relevant for groups developing or benchmarking in silico ADME platforms for natural product libraries.

Application
Selection Property
Validation Focus
Moderate-Potency SAR Control
Cytotoxicity endpoint comparison
Cell-model response across tumor lines
Low-Genotoxicity Scaffold Studies
Lower genotoxicity-endpoint context
DNA damage endpoint confirmation
Chemotaxonomic Standard
Isodon species authentication
LC-MS/MS quantification in plant extracts
C-6 Methoxymethyl Derivatization
Unique synthetic handle at C-6
Late-stage functionalization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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